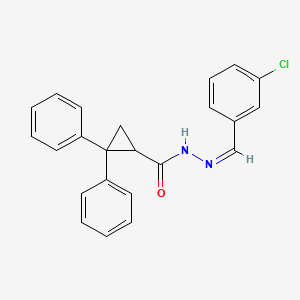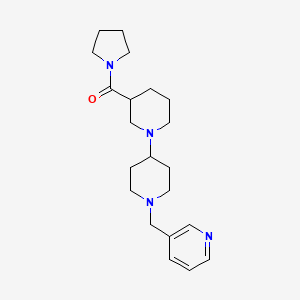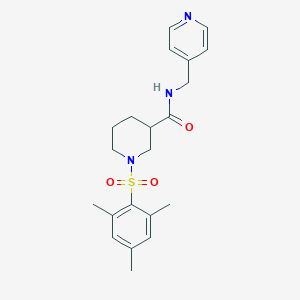
1-(mesitylsulfonyl)-N-(4-pyridinylmethyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(mesitylsulfonyl)-N-(4-pyridinylmethyl)-3-piperidinecarboxamide, also known as MPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPS is a white crystalline powder with a molecular weight of 416.53 g/mol.
Wirkmechanismus
The mechanism of action of 1-(mesitylsulfonyl)-N-(4-pyridinylmethyl)-3-piperidinecarboxamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes involved in various biochemical pathways. This compound has also been found to have an affinity for certain receptors in the body, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. This compound has also been found to have neuroprotective effects, which may make it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 1-(mesitylsulfonyl)-N-(4-pyridinylmethyl)-3-piperidinecarboxamide in lab experiments is its ease of synthesis. This compound is also relatively stable under various conditions, which makes it a suitable candidate for various experiments. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its application in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and application of 1-(mesitylsulfonyl)-N-(4-pyridinylmethyl)-3-piperidinecarboxamide. One of the primary directions is the development of this compound as a drug candidate for the treatment of various diseases. Further studies are needed to understand the mechanism of action of this compound and its potential therapeutic effects. Another direction is the development of new synthetic methods for this compound, which may improve its yield and purity. Additionally, the application of this compound in other fields such as materials science and catalysis is also an area of potential future research.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its ease of synthesis, stability, and potential therapeutic effects make it a suitable candidate for further research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 1-(mesitylsulfonyl)-N-(4-pyridinylmethyl)-3-piperidinecarboxamide involves the reaction of mesitylene sulfonyl chloride and N-(4-pyridinylmethyl)-3-piperidinecarboxamide in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a white crystalline powder. The synthesis of this compound is relatively straightforward and can be performed in a laboratory setting with ease.
Wissenschaftliche Forschungsanwendungen
1-(mesitylsulfonyl)-N-(4-pyridinylmethyl)-3-piperidinecarboxamide has shown promising results in various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. This compound has been found to have potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. This compound has also been used as a tool for studying the structure-activity relationship of various compounds.
Eigenschaften
IUPAC Name |
N-(pyridin-4-ylmethyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-15-11-16(2)20(17(3)12-15)28(26,27)24-10-4-5-19(14-24)21(25)23-13-18-6-8-22-9-7-18/h6-9,11-12,19H,4-5,10,13-14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWYBULMOJAMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

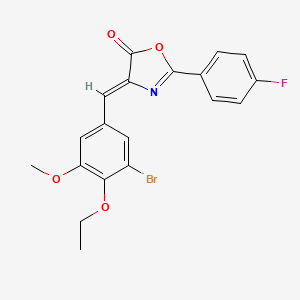
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-3-fluoro-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5323730.png)

![3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5323736.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B5323740.png)
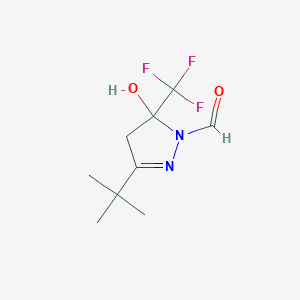
![2-[2-(4-fluorophenyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B5323751.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323760.png)

![7-acetyl-6-(1,3-benzodioxol-5-yl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5323783.png)
![5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5323788.png)

